molecular formula C17H14O5 B13687565 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin

Cat. No.: B13687565
M. Wt: 298.29 g/mol
InChI Key: ADDLDUFNOLHFSU-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin.

    Benzyloxy Substitution:

    Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide and a base like potassium carbonate.

    Final Coumarin Formation: The final step involves the cyclization of the intermediate compounds to form the coumarin core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the coumarin ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions include various substituted coumarins, quinones, and phenolic derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin involves its interaction with specific molecular targets. For instance, it can inhibit monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters like dopamine . This inhibition is crucial in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of benzyloxy, hydroxy, and methoxy groups allows for diverse functionalization and potential therapeutic applications.

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

4-hydroxy-5-methoxy-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C17H14O5/c1-20-14-7-12(21-10-11-5-3-2-4-6-11)8-15-17(14)13(18)9-16(19)22-15/h2-9,18H,10H2,1H3

InChI Key

ADDLDUFNOLHFSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=CC(=O)O2)O)OCC3=CC=CC=C3

Origin of Product

United States

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